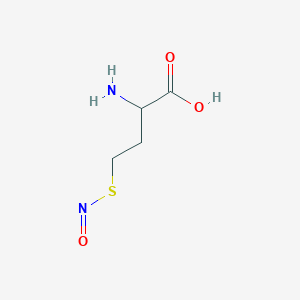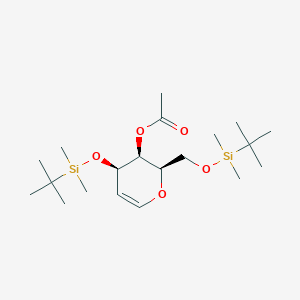
2-Amino-4-nitrososulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-nitrososulfanylbutanoic acid (ANSB) is a sulfur-containing amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. ANSB is a yellow, crystalline compound that is soluble in water and has a molecular weight of 214.21 g/mol.
Mechanism of Action
The mechanism of action of 2-Amino-4-nitrososulfanylbutanoic acid is not fully understood. However, it is believed that 2-Amino-4-nitrososulfanylbutanoic acid exerts its effects through the regulation of various signaling pathways, including the NF-kB, MAPK, and PI3K/Akt pathways. 2-Amino-4-nitrososulfanylbutanoic acid has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2-Amino-4-nitrososulfanylbutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Amino-4-nitrososulfanylbutanoic acid can inhibit the growth of cancer cells, reduce inflammation, and prevent oxidative damage to cells. In vivo studies have shown that 2-Amino-4-nitrososulfanylbutanoic acid can improve glucose metabolism, reduce liver damage, and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-Amino-4-nitrososulfanylbutanoic acid has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, 2-Amino-4-nitrososulfanylbutanoic acid also has some limitations, including its short half-life and potential toxicity at high concentrations.
Future Directions
There are several future directions for 2-Amino-4-nitrososulfanylbutanoic acid research. One possible direction is to investigate the potential of 2-Amino-4-nitrososulfanylbutanoic acid as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to explore the mechanisms underlying the anti-inflammatory and anti-oxidant effects of 2-Amino-4-nitrososulfanylbutanoic acid. Additionally, research could focus on the development of new synthesis methods for 2-Amino-4-nitrososulfanylbutanoic acid and the optimization of its pharmacokinetic properties.
Synthesis Methods
2-Amino-4-nitrososulfanylbutanoic acid can be synthesized through a variety of methods, including the reaction of S-nitrosoglutathione with cysteine, the reaction of S-nitrosocysteine with cysteamine, and the reaction of nitrite with cysteine. The most common method for synthesizing 2-Amino-4-nitrososulfanylbutanoic acid involves the reaction of S-nitrosocysteine with cysteamine in the presence of hydrochloric acid. This method yields 2-Amino-4-nitrososulfanylbutanoic acid with a purity of 98%.
Scientific Research Applications
2-Amino-4-nitrososulfanylbutanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Amino-4-nitrososulfanylbutanoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In agriculture, 2-Amino-4-nitrososulfanylbutanoic acid has been shown to improve plant growth and yield. In food science, 2-Amino-4-nitrososulfanylbutanoic acid has been used as a food preservative due to its anti-microbial properties.
properties
IUPAC Name |
2-amino-4-nitrososulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCKAAAWDCDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSN=O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)





![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


